molecular formula C12H12N2 B8661296 1,1-Bis(2-pyridyl)ethane

1,1-Bis(2-pyridyl)ethane

Cat. No.: B8661296
M. Wt: 184.24 g/mol
InChI Key: CHWJBMPGMPUBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(2-pyridyl)ethane is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(1-pyridin-2-ylethyl)pyridine

InChI

InChI=1S/C12H12N2/c1-10(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-10H,1H3

InChI Key

CHWJBMPGMPUBCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

58.0 g (540 mmol) of 2-ethylpyridin were dissolved in 550 ml tetrahydrofurane and cooled to −80° C. 200 ml (540 mmol) of butyl lithium (2.7 M in heptane) were added over a period of thirty minutes. After stirring at −20° C. for two hours 26.3 g (270 mmol) of 2-fluoropyridine were added. The mixture was stirred under reflux for thirty minutes, then cooled and poured on 500 ml ice. The layers were separated and the aqueous layer was extracted with 200 ml dichloromethane. The combined organic layers were dried with sodium sulphate and concentrated under reduced pressure. The oily residue was distilled under reduced pressure to yield 39.8 g (80%) of yellow oil that was used in the next synthesis without further purification.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
26.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
80%

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